3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
Overview
Description
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a complex organic compound that combines multiple functional groups, including a fluoro-substituted phenyl ring, an oxadiazole ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The chromenone structure can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and chromenone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylboronic acid
- 3-fluoro-4-methoxyacetophenone
- 4-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is unique due to the presence of both the oxadiazole and chromenone rings, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of interactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O5/c1-24-14-7-6-11(9-13(14)20)17-21-18(27-22-17)12-8-10-4-3-5-15(25-2)16(10)26-19(12)23/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZUSVNPWMZBQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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